b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt
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Overview
Description
b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt: is a complex organic compound often used in biochemical research. It is known for its role as a chromogenic substrate for beta-D-glucosidase, an enzyme that catalyzes the hydrolysis of beta-D-glucosides into glucose and the corresponding aglycone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt typically involves multiple steps. The process begins with the preparation of 4-nitrophenyl beta-D-glucopyranoside, which is then modified to introduce the acetylamino and hydrogen sulfate groups. The final step involves the addition of a sodium ion to form the monosodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of beta-D-glucosidase, resulting in the release of 4-nitrophenol and glucose
Substitution: The acetylamino group can participate in substitution reactions under specific conditions
Common Reagents and Conditions:
Hydrolysis: Typically conducted in aqueous solutions at neutral to slightly acidic pH
Substitution: Requires specific catalysts and controlled temperatures
Major Products:
Hydrolysis: Produces 4-nitrophenol and glucose
Substitution: Varies depending on the substituent introduced
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The compound acts as a substrate for beta-D-glucosidase. The enzyme catalyzes the hydrolysis of the beta-D-glucosidic bond, resulting in the release of 4-nitrophenol and glucose. This reaction is often used to measure the activity of beta-D-glucosidase in various biological samples .
Comparison with Similar Compounds
- 4-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl alpha-D-glucopyranoside
- 4-Nitrophenyl N-acetyl-beta-D-glucosaminide
- 4-Nitrophenyl phosphate disodium salt hexahydrate .
Uniqueness: The presence of the acetylamino and hydrogen sulfate groups in b-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-,6-(hydrogen sulfate), monosodium salt makes it unique. These groups can participate in additional chemical reactions, providing more versatility in research applications .
Properties
Molecular Formula |
C14H17N2NaO11S |
---|---|
Molecular Weight |
444.35 g/mol |
IUPAC Name |
sodium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.Na/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1 |
InChI Key |
FVGZOSAHRAJWFT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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